1-(2,2,2-三氟乙基)氮杂环丁烷-3-羧酸

描述

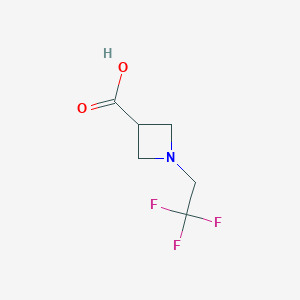

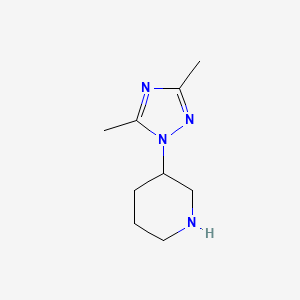

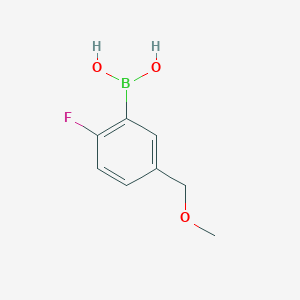

“1-(2,2,2-Trifluoroethyl)azetidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1339115-53-5 . It has a molecular weight of 183.13 and its IUPAC name is 1-(2,2,2-trifluoroethyl)-3-azetidinecarboxylic acid . The compound is a white solid .

Molecular Structure Analysis

The InChI code for “1-(2,2,2-Trifluoroethyl)azetidine-3-carboxylic acid” is 1S/C6H8F3NO2/c7-6(8,9)3-10-1-4(2-10)5(11)12/h4H,1-3H2,(H,11,12) . This indicates that the compound contains six carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms .

Physical And Chemical Properties Analysis

“1-(2,2,2-Trifluoroethyl)azetidine-3-carboxylic acid” is a white solid . It has a molecular weight of 183.13 .

科学研究应用

Organic Synthesis

- Scientific Field : Organic Chemistry

- Application Summary : N-2,2,2-Trifluoroethylisatin ketimines, which are similar to the compound you mentioned, have been used as fluorine-containing synthons in organic synthesis . They have received attention from many chemists since they were first developed in 2015 .

- Methods of Application : These compounds are involved in various organic synthesis reactions, focusing on the types of reactions and the stereoselectivity of products .

- Results or Outcomes : The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development .

Medicinal Chemistry

- Scientific Field : Medicinal Chemistry

- Application Summary : The introduction of trifluoromethyl functional group into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .

- Methods of Application : Trifluoromethyl is widely found in a variety of bioactive molecules and lead compound structures, with protease inhibition, anticancer, anti-tumor, anti-HIV, and other activities .

- Results or Outcomes : The use of trifluoromethyl-containing compounds has shown significant potential in the development of new drugs .

Polymer Chemistry

- Scientific Field : Polymer Chemistry

- Application Summary : Aziridines and azetidines, which are structurally similar to the compound you mentioned, are used as building blocks for polyamines by anionic and cationic ring-opening polymerization . The resulting polymers have many important applications .

- Methods of Application : The polymerization of ring-strained nitrogen containing monomers is controlled to produce polyamines .

- Results or Outcomes : The resulting polymers have applications in antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Bioactive Compound Synthesis

- Scientific Field : Medicinal Chemistry

- Application Summary : Compounds similar to “1-(2,2,2-Trifluoroethyl)azetidine-3-carboxylic acid” are used in the preparation of libraries of bioactive compounds like bronchodilating and anti-inflammatory drugs .

- Methods of Application : The synthesis involves the hydrolysis of ethyl 3-azidoazetidine-3-carboxylate with 2 N NaOH solution at room temperature .

- Results or Outcomes : The resulting compounds have shown potential in the development of new drugs .

Functional Coatings

- Scientific Field : Materials Science

- Application Summary : Poly(fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings was achieved via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer .

- Methods of Application : The copolymerizations, initiated by tert-butyl peroxypivalate at varying comonomer feed ratios led to a series of poly(FATRIFE-co-MAF) copolymers with different molar compositions .

- Results or Outcomes : A high copolymer MAF content led to both a good adhesion onto metal substrates and to improved hydrophilicity, as revealed by the decrease of the water contact angle from 107° (for a reference PFATRIFE homopolymer) to 81° (for a copolymer containing 42 mol% MAF) .

Fatty Acid Ester Synthesis

- Scientific Field : Organic Chemistry

- Application Summary : Similar compounds have been used in the synthesis of 2,2,2-trifluoroethyl fatty acid esters .

- Methods of Application : The synthesis involves the reaction of unsaturated fatty acids such as linolenic acid, (E)-oct-3-enoic acid, 2-(cyclohex-1-en-1-yl)acetic acid, sorbic acid, and vitamin A acid with [PhICH2-CF3][OTf]/Cs2CO3 in CH2Cl2 at room temperature .

- Results or Outcomes : The resulting esters have potential applications in various fields .

安全和危害

属性

IUPAC Name |

1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2/c7-6(8,9)3-10-1-4(2-10)5(11)12/h4H,1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYQZTQYRYZPSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2,2-Trifluoroethyl)azetidine-3-carboxylic acid | |

CAS RN |

1339115-53-5 | |

| Record name | 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one](/img/structure/B1443421.png)

![1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine](/img/structure/B1443436.png)